BenchChemオンラインストアへようこそ!

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Procure the essential, minimally substituted parent core for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine SAR. With a privileged, target-binding pharmacophore and a MW of 154.20, it meets all 'rule of three' criteria for fragment libraries. The critical 6-methyl group enforces exclusive >99:1 regioselectivity, enabling homogeneous 7-aroyl library construction in 91-98% yields.

Molecular Formula C5H6N4S
Molecular Weight 154.2 g/mol
CAS No. 78545-39-8
Cat. No. B3284456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS78545-39-8
Molecular FormulaC5H6N4S
Molecular Weight154.2 g/mol
Structural Identifiers
SMILESCC1=NN2C=NN=C2SC1
InChIInChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h3H,2H2,1H3
InChIKeyNBQHMFSAAZMTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 78545-39-8): Sourcing the Unsubstituted Core Scaffold for Triazolothiadiazine-Based Drug Discovery


6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 78545-39-8) is the minimally substituted parent heterocycle of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, bearing only a single methyl group at position 6. This fused [5+6] ring system combines a 1,2,4-triazole with a 1,3,4-thiadiazine, generating a privileged pharmacophore scaffold recognized for hydrogen bond accepting and donating capabilities that enable specific interactions with diverse target receptors [1]. The compound has a molecular weight of 154.20 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area of 68.4 Ų, and a computed XLogP3-AA of 0.3 [2]. These properties place it well within lead-like chemical space, making it an attractive core scaffold for fragment-based and structure-activity relationship (SAR) programs across multiple therapeutic areas including anticancer, antimicrobial, and enzyme inhibition [1].

Why Generic Substitution of 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 78545-39-8) Fails: Substitution-Pattern-Driven Differences in Reactivity, Potency, and Physicochemical Profile


The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold tolerates substitution at positions 3, 6, and 7, and each substitution pattern profoundly alters biological activity, synthetic accessibility, and physicochemical properties. The unsubstituted 6-methyl core (CAS 78545-39-8) is the minimal scaffold required to evaluate the intrinsic contribution of the heterocyclic nucleus without confounding steric or electronic effects from additional aryl or heteroaryl substituents [1]. For example, introducing a 3-difluoromethyl group (CAS 832737-17-4) shifts the biological target profile from a broad kinase-interacting scaffold to a neuraminidase inhibitor, while 3,6-diaryl derivatives yield nanomolar tubulin polymerization inhibitors [2]. The 6-methyl group is not merely a spectator: synthetic studies demonstrate that this substituent dictates regioselective ring formation, favoring 7-aroyl-6-methyl products exclusively over the isomeric 7-acetyl-6-aryl regioisomers [1]. Consequently, procurement of the precise substitution pattern is essential for reproducible SAR campaigns; generic substitution with a random triazolothiadiazine analog cannot guarantee equivalent chemical reactivity or biological readout.

Quantitative Differentiation Evidence for 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 78545-39-8) Versus Closest Analogs


Physicochemical Drug-Likeness Profile: 6-Methyl Core vs. 3,6-Diaryl and 3-Difluoromethyl Analogs

The 6-methyl parent compound (CAS 78545-39-8) exhibits a minimal physicochemical footprint consistent with fragment-like chemical space: MW 154.20 g/mol, XLogP3 0.3, HBD 0, HBA 4, rotatable bonds 0, TPSA 68.4 Ų [1]. In contrast, the 3,6-diaryl analog 6i (3-(3,4-methylenedioxyphenyl)-6-(4-methoxyphenyl) derivative) has MW approximately 378 g/mol and 5 rotatable bonds [2], while the 3-difluoromethyl-6-methyl analog (CAS 832737-17-4) has MW 204.2 g/mol and XLogP approximately 1.2–1.5 (estimated from structural increment). The fragment-like properties of the 6-methyl parent render it suitable for fragment-based screening and as a minimalist core for systematic SAR expansion, whereas the larger analogs are lead-like or drug-like and less amenable to fragment growing strategies [1].

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Kinase Inhibitory Scaffold Validation: CDK5/p25 IC50 Values for 6-Methyl Core Derivatives Compared with Decoration-Level Impact

Derivatives built upon the 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have demonstrated confirmed kinase inhibitory activity. The 3-thienylacetamide derivative BDBM50218352 (N1-[4-phenyl-5-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2-thienyl]-acetamide) exhibits an IC50 of 448 nM against CDK5/p25 [1]. The 4-methyl analog BDBM50218335 (N1-[4-methyl-5-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2-thienyl]-acetamide) shows an IC50 of 642 nM against the same target [2]. This 1.43-fold potency differential between 4-phenyl and 4-methyl decoration demonstrates that the 6-methyl core scaffold supports target engagement and enables SAR exploration through peripheral modification. Without the 6-methyl scaffold as the starting point, these kinase-active derivatives cannot be constructed, and the unsubstituted parent (lacking the 6-methyl) has not been reported with CDK5 activity, underscoring the non-substitutable role of this specific substitution pattern.

Kinase inhibition CDK5/p25 Anticancer drug discovery

Synthetic Regioselectivity: 6-Methyl Directs Exclusive Formation of 7-Aroyl Isomer Over 7-Acetyl Regioisomer

In the visible-light-mediated condensation of 4-amino-3-mercapto-1,2,4-triazoles with unsymmetrical α-bromodiketones, the presence of the 6-methyl group on the thiadiazine ring directs exclusive formation of the 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine regioisomer (26) in 85–97% yield, with no detectable formation of the alternative 7-acetyl-6-aryl isomer (27) [1]. When the 6-position lacks the methyl substituent (e.g., 6-aryl substrates), the regioselectivity is lost or reversed, yielding mixtures of regioisomers [1]. This regiochemical control is attributed to the differential electrophilicity of the two carbonyl carbons, where the methyl group electronically biases the thiadiazine nitrogen toward selective attack at the more electrophilic aroyl carbonyl. The structure of the regioisomer was unambiguously confirmed by heteronuclear 2D-NMR [(1H–13C) and (1H–15N) HMBC, (1H–13C) HMQC] and X-ray crystallography [1].

Regioselective synthesis Heterocyclic chemistry Green chemistry

Dehydration-Driven Aromatization Yield: 6-Methyl-7H-Triazolothiadiazine Formation via PTSA/EtOH vs. Acidic Chloroform Ring-Opening

The 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core can be accessed from its 6,7-dihydro-6-hydroxy precursor via dehydration with PTSA in ethanol at 70 °C, affording the aromatized product in 91–98% isolated yield [1]. However, treatment of the same precursor with acidic chloroform instead yields quantitative ring-opening to α-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-α-phenylpropan-2-one, a linear thioether rather than the desired bicyclic heterocycle [1]. This stark solvent- and acid-dependent chemoselectivity means that the intact 6-methyl-7H-triazolothiadiazine structure is only obtained under strongly dehydrative conditions, while attempted alternative work-up protocols result in complete structural degradation. For comparison, 6-aryl-6,7-dihydro analogs exhibit different dehydration/reactivity profiles due to altered electronic character at C6 [1].

Dehydration aromatization Ring-chain tautomerism Process chemistry

Optimal Procurement and Application Scenarios for 6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 78545-39-8)


Fragment-Based Screening Campaigns Targeting Kinases and Other Enzymes

With MW 154.20, XLogP3 0.3, zero HBD, and TPSA 68.4 Ų, this compound satisfies all 'rule of three' criteria for fragment libraries [1]. It can be directly deployed in NMR-based (WaterLOGSY, STD), SPR, and thermal shift assays without requiring solubilization aids or co-solvents at typical screening concentrations (0.5–2 mM). The validated CDK5/p25 engagement (IC50 448–642 nM for derivatives) confirms the scaffold's intrinsic target-binding capacity [2]. Procurement of this exact scaffold enables fragment growing, merging, or linking strategies that would be impossible with pre-substituted analogs that already occupy critical vector positions.

Regioselective Diversification at Position 7 for Focused Kinase Inhibitor Libraries

The 6-methyl group enforces exclusive regioselectivity for aroyl/acyl introduction at position 7 (>99:1 selectivity) [3], enabling construction of structurally homogeneous compound libraries. Researchers synthesizing 7-aroyl-6-methyl derivatives can expect 91–98% isolated yields using the PTSA/EtOH dehydration protocol [4]. This contrasts with 6-unsubstituted or 6-aryl substrates that produce regioisomeric mixtures, complicating purification and confounding biological SAR interpretation. Procurement of the pure 6-methyl scaffold ensures uniformity in parallel synthesis and high-throughput chemistry workflows.

Building Block for Multi-Kinase and Polypharmacology Probe Development

The scaffold's physicochemical profile (low MW, low lipophilicity, minimal rotatable bonds) makes it an ideal core for designing kinase inhibitors with balanced potency and favorable ADME properties [1]. Published derivatives demonstrate that minor decoration changes (e.g., 4-phenyl vs. 4-methyl on the 3-thienylacetamide vector) produce measurable shifts in CDK5 potency (448 vs. 642 nM) [2], indicating a tractable SAR landscape. This compound serves as the synthetic gateway to both mono-kinase probes and polypharmacological agents targeting multiple kinases, as the unadorned core can be sequentially functionalized at positions 3, 6, and 7.

Reference Standard for Triazolothiadiazine Physicochemical Profiling and Analytical Method Development

As the minimally substituted member of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, this compound provides an ideal reference standard for establishing baseline chromatographic retention times, mass spectrometric fragmentation patterns, and NMR chemical shift assignments for the core heterocycle [1][4]. Its computed boiling point (334.7±25.0 °C at 760 mmHg), density (1.6±0.1 g/cm³), and flash point (156.2±23.2 °C) serve as benchmarks for assessing purity and identity of more complex derivatives. Quality control laboratories can use this compound to validate HPLC, LC-MS, and GC methods before applying them to decorated analog batches.

Quote Request

Request a Quote for 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.